Glycine, L-seryl-L-histidyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-alanyl-L-leucyl-L-alanyl-L-leucyl-L-valyl-L-alanylglycyl-L-alpha-glutamyl-L-arginyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

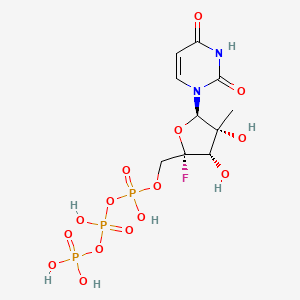

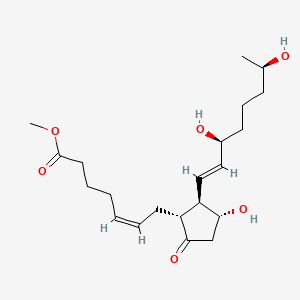

NBI-6024 is an altered peptide ligand designed to generate an immune response that could result in the preservation of beta-islet cell function in patients with Type I diabetes or juvenile-onset diabetes . This compound is specifically engineered to target the immune system and modulate its response to prevent the progressive destruction of beta-islet cells, which are responsible for insulin production .

Preparation Methods

NBI-6024 is synthesized by modifying the 9-23 amino acid region of the insulin B chain . This region is an immunodominant T-cell target antigen in the nonobese diabetic mouse model, which is used to study Type I diabetes . The synthetic route involves the substitution of specific amino acids within this region to create an altered peptide ligand that can inhibit the proliferative responses of pathogenic T-cell clones . The preparation method includes:

Peptide Synthesis: The peptide is synthesized using solid-phase peptide synthesis techniques.

Purification: The synthesized peptide is purified using high-performance liquid chromatography.

Characterization: The purified peptide is characterized using mass spectrometry and amino acid analysis to confirm its structure and purity.

Chemical Reactions Analysis

NBI-6024 primarily undergoes immunological reactions rather than traditional chemical reactions. It interacts with T-helper lymphocytes, specifically those that produce interferon-gamma . The major products formed from these interactions are cytokines such as interleukin-4, interleukin-5, and interleukin-10, which are indicative of a Th2 regulatory phenotype . These cytokines play a crucial role in modulating the immune response and preventing the destruction of beta-islet cells .

Scientific Research Applications

NBI-6024 has significant applications in scientific research, particularly in the fields of immunology and diabetes research . Some of its key applications include:

Diabetes Research: NBI-6024 is used to study the immunological mechanisms underlying Type I diabetes and to develop therapeutic strategies to preserve beta-islet cell function.

Immunomodulation: The compound is used to investigate the modulation of immune responses, particularly the shift from a Th1 pathogenic response to a Th2 regulatory response.

Therapeutic Development: NBI-6024 is being explored as a potential therapeutic agent to delay or prevent insulin dependence in patients with Type I diabetes.

Mechanism of Action

NBI-6024 exerts its effects by inducing a regulatory population of T-helper cells that produce cytokines such as interleukin-4, interleukin-5, and interleukin-10 . These cytokines promote a Th2 regulatory phenotype, which helps to control the pathogenic Th1 responses that are responsible for the destruction of beta-islet cells . The molecular targets of NBI-6024 are the T-helper lymphocytes that recognize the 9-23 amino acid region of the insulin B chain .

Comparison with Similar Compounds

NBI-6024 is unique in its ability to modulate the immune response specifically in the context of Type I diabetes . Similar compounds include other altered peptide ligands that target different epitopes of autoantigens involved in autoimmune diseases . Some of these similar compounds are:

Altered Peptide Ligands for Multiple Sclerosis: These ligands target epitopes of myelin basic protein and have been shown to modulate immune responses in experimental autoimmune encephalomyelitis.

Altered Peptide Ligands for Rheumatoid Arthritis: These ligands target epitopes of collagen and are used to study the immunological mechanisms underlying rheumatoid arthritis.

NBI-6024 stands out due to its specific application in Type I diabetes and its ability to induce a protective Th2 regulatory phenotype .

Properties

Key on ui mechanism of action |

NBI-6024 is designed specifically to generate an immune response that could result in preservation of beta-islet cell function in patients with Type I diabetes or juvenile-onset diabetes. Because there is progressive beta-islet destruction in Type I diabetes, an early intervention strategy with a product like NBI-6024 could delay or prevent insulin dependence. |

|---|---|

CAS No. |

239480-61-6 |

Molecular Formula |

C66H112N20O21 |

Molecular Weight |

1521.7 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H112N20O21/c1-30(2)21-43(81-54(96)36(12)75-58(100)42(17-19-49(91)92)80-65(107)52(34(9)10)86-63(105)45(23-32(5)6)84-61(103)46(24-38-25-70-29-74-38)83-56(98)39(67)28-87)60(102)76-37(13)55(97)82-44(22-31(3)4)62(104)85-51(33(7)8)64(106)77-35(11)53(95)72-26-47(88)78-41(16-18-48(89)90)59(101)79-40(15-14-20-71-66(68)69)57(99)73-27-50(93)94/h25,29-37,39-46,51-52,87H,14-24,26-28,67H2,1-13H3,(H,70,74)(H,72,95)(H,73,99)(H,75,100)(H,76,102)(H,77,106)(H,78,88)(H,79,101)(H,80,107)(H,81,96)(H,82,97)(H,83,98)(H,84,103)(H,85,104)(H,86,105)(H,89,90)(H,91,92)(H,93,94)(H4,68,69,71)/t35-,36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |

InChI Key |

PHEWVCZHSBTZFX-DBCSJUPNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-N-methyl-2-nitro-1-N'-[2-[[5-[(3-tricyclo[2.2.1.02,6]heptanylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]ethene-1,1-diamine](/img/structure/B10859963.png)

![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859979.png)

![(1R,2S,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859981.png)

![(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10860000.png)